molecular formula C9H9ClOS B11750412 (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal

(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal

Cat. No.: B11750412
M. Wt: 200.69 g/mol
InChI Key: HTWOXVNWRNYXJK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal ( 96924-57-1) is a high-purity chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.68 g/mol. This specialty chemical features a unique structure combining a chloro-methyl butenal chain with a thiophene heteroaromatic system, making it a valuable intermediate in organic synthesis and materials science research. The compound is supplied with a guaranteed purity of 99% and is characterized by its specific stereochemistry (E-configuration) which is critical for its applications in chemical synthesis. Primary research applications include its use as a key synthetic intermediate in the development of novel aroma chemicals and fragrance compounds, particularly 2-thienyl-substituted di- and tetrahydropyrans which exhibit potential as aroma substances . The presence of both electrophilic and nucleophilic sites in its molecular structure allows for diverse chemical transformations, including further functionalization of the thiophene ring, nucleophilic displacement of the chlorine atom, and reactions involving the aldehyde group. (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal is offered with flexible quantity options with a production capacity of 100,000,000 kilograms per month . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption applications. Proper storage conditions recommend keeping the material in a cool, dry environment in its original packaging. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this compound.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal

InChI

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7+

InChI Key

HTWOXVNWRNYXJK-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C(/CC1=CC=CS1)\Cl)/C=O

Canonical SMILES

CC(=C(CC1=CC=CS1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal typically involves the reaction of thiophene derivatives with chlorinated alkenes under controlled conditions. One common method includes the use of a Grignard reagent, where the thiophene derivative is reacted with a chlorinated alkene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal exhibit promising anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation. A study reported that certain thiophene-based compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in developing new anticancer agents .

Dipeptidyl Peptidase-IV Inhibition
Another area of application is in the treatment of diabetes. Compounds structurally related to (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal have been investigated for their inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial for managing type II diabetes mellitus, and studies have shown that certain thiophene derivatives can effectively reduce blood glucose levels in diabetic models .

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Research has shown that (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal can be utilized in the fabrication of organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Agricultural Research

Pesticidal Properties
The compound has shown potential as a pesticide. Studies have indicated that similar thiophene compounds possess insecticidal and fungicidal activities. For example, a case study on related thiophene derivatives demonstrated effective control over pests such as aphids and whiteflies while exhibiting low toxicity to beneficial insects . This application highlights the compound's potential role in sustainable agriculture practices.

Data Summary Table

Application Area Activity Target Organism/Process Reference
Medicinal ChemistryAnticancerMCF-7, HepG2 cell lines
Medicinal ChemistryDipeptidyl Peptidase-IV InhibitionType II Diabetes
Material ScienceOrganic ElectronicsOLEDs, Organic Photovoltaics
Agricultural ResearchPesticidal PropertiesAphids, Whiteflies

Case Studies

  • Anticancer Study : A recent study evaluated a series of thiophene derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with structural similarities to (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal exhibited significant inhibition of cell growth, suggesting a pathway for further drug development .
  • DPP-IV Inhibition Study : In a pharmacological investigation, several thiophene-based compounds were tested for their ability to inhibit DPP-IV activity in vitro and in vivo. Results showed a marked reduction in blood glucose levels in diabetic rat models, supporting the therapeutic potential of these compounds in diabetes management .
  • Pesticide Efficacy Study : Research conducted on thiophene derivatives revealed effective insecticidal properties against common agricultural pests. The study highlighted the compound's low toxicity to non-target species, making it a viable candidate for eco-friendly pest control solutions .

Mechanism of Action

The mechanism of action of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring and enal group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiophene-containing derivatives from the evidence, focusing on substituents, synthesis, analytical data, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups/Substituents Synthesis Method Analytical Characterization Applications/Notes
(E)-3-Chloro-2-methyl-4-thiophen-2-ylbut-2-enal Cl, methyl, α,β-unsaturated aldehyde Not explicitly described Theoretical: Distinct $^1$H NMR (δ 9–10 for aldehyde), $^{13}$C NMR (δ ~190 for carbonyl), HRMS (Cl isotope pattern) Potential electrophilic intermediate
(E)-2-((3-Ethoxycarbonyl)-...but-3-enoic acid (5l) Ethoxycarbonyl, amino, phenyl, carboxylic acid Petasis reaction (HFIP solvent, 3Å molecular sieves) $^1$H/$^{13}$C NMR, HRMS (m/z 385.1580) Synthetic intermediate for bioactive molecules
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, hydroxyl, thiophene Not specified Likely NMR for hydroxyl (δ 1–5) and amine (δ 2–3) Pharmaceutical impurity; controlled per USP guidelines

Key Comparative Insights:

Functional Group Reactivity: The target compound’s α,β-unsaturated aldehyde moiety enables conjugate additions or cycloadditions, contrasting with the carboxylic acid (5l) or alcohol () groups in analogs, which favor acid-base or nucleophilic reactions . The chlorine atom increases electrophilicity compared to methylamino or hydroxyl groups, making it more reactive in cross-coupling or substitution reactions.

Synthesis Methods :

  • Compound 5l uses a Petasis reaction with boronic acids, enabling multicomponent coupling . The target compound may require alternative methods, such as Wittig or Claisen-Schmidt reactions, to install the enal system.

Analytical Differentiation: The aldehyde proton in the target compound (δ ~9–10 in $^1$H NMR) distinguishes it from analogs with carboxylic acids (δ ~12–13) or alcohols (δ ~1–5). HRMS for the target would show a chlorine isotope pattern (3:1 for $^{35}$Cl/$^{37}$Cl), absent in non-halogenated analogs .

Applications: Thiophene derivatives like 5l are used as intermediates in drug discovery, while compounds are monitored as impurities in pharmaceuticals (e.g., drospirenone formulations) . The target compound’s electrophilic aldehyde could make it a candidate for covalent inhibitor design.

Research Implications and Gaps

  • Structural Optimization: Replacing the chlorine in the target compound with amino or hydroxyl groups (as in analogs) could modulate solubility and toxicity profiles.

Biological Activity

(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

  • Chemical Formula : C10_{10}H8_{8}ClOS
  • Molecular Weight : Approximately 215.68 g/mol
  • Functional Groups : Contains a thiophene ring, a chloro substituent, and an enal functional group.

Research indicates that (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against a range of bacteria and fungi. The presence of the thiophene ring is believed to enhance its interaction with microbial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage related to various diseases.
  • Anti-inflammatory Effects : In vitro studies indicate that (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal from various studies:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with inhibition zones of 15 mm and 20 mm respectively.
AntioxidantDPPH assayExhibited 75% radical scavenging activity at 100 µg/mL concentration.
Anti-inflammatoryELISAReduced IL-6 and TNF-alpha levels by 50% in LPS-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal, researchers evaluated its effects against common pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable activity particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant properties revealed that (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant agent. The study highlighted its role in protecting cellular components from oxidative damage, which could have implications for aging and chronic disease management.

Research Findings

Recent research has expanded on the potential therapeutic applications of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal:

  • Cancer Research : Some studies are exploring its cytotoxic effects on cancer cell lines, with preliminary results suggesting it may induce apoptosis in specific types of cancer cells.
  • Neuroprotective Effects : Investigations into its neuroprotective properties are underway, focusing on its ability to mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases.

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